molecular formula C15H14N6O2 B11655547 N-{4-[1-(3-cyanopropyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide

N-{4-[1-(3-cyanopropyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide

Cat. No.: B11655547
M. Wt: 310.31 g/mol
InChI Key: QHXSTQWUICTUTF-UHFFFAOYSA-N
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Description

N-{4-[1-(3-CYANOPROPYL)-1H-1,3-BENZODIAZOL-2-YL]-1,2,5-OXADIAZOL-3-YL}ACETAMIDE is a complex organic compound that features a benzodiazole ring fused with an oxadiazole ring, and a cyanopropyl group attached to the benzodiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[1-(3-CYANOPROPYL)-1H-1,3-BENZODIAZOL-2-YL]-1,2,5-OXADIAZOL-3-YL}ACETAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Ring: This can be achieved by cyclization of ortho-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Cyanopropyl Group: The cyanopropyl group can be introduced via a nucleophilic substitution reaction using a cyanopropyl halide.

    Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative.

    Coupling of the Benzodiazole and Oxadiazole Rings: The final step involves coupling the benzodiazole and oxadiazole rings through an amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{4-[1-(3-CYANOPROPYL)-1H-1,3-BENZODIAZOL-2-YL]-1,2,5-OXADIAZOL-3-YL}ACETAMIDE can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: The cyanopropyl group can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Corresponding oxides or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{4-[1-(3-CYANOPROPYL)-1H-1,3-BENZODIAZOL-2-YL]-1,2,5-OXADIAZOL-3-YL}ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{4-[1-(3-CYANOPROPYL)-1H-1,3-BENZODIAZOL-2-YL]-1,2,5-OXADIAZOL-3-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes or receptors, altering their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[1-(3-CYANOPROPYL)-1H-1,3-BENZODIAZOL-2-YL]-1,2,5-OXADIAZOL-3-YL}ACETAMIDE is unique due to its combination of a benzodiazole and oxadiazole ring system, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific interactions with biological molecules or advanced material properties.

Properties

Molecular Formula

C15H14N6O2

Molecular Weight

310.31 g/mol

IUPAC Name

N-[4-[1-(3-cyanopropyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C15H14N6O2/c1-10(22)17-14-13(19-23-20-14)15-18-11-6-2-3-7-12(11)21(15)9-5-4-8-16/h2-3,6-7H,4-5,9H2,1H3,(H,17,20,22)

InChI Key

QHXSTQWUICTUTF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NON=C1C2=NC3=CC=CC=C3N2CCCC#N

Origin of Product

United States

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